para-Hydroxy Atorvastatin-d5 CalciuM Salt
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Overview
Description
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications . This compound is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium Salt. . The key steps in the synthesis involve:
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
Industrial Production Methods
The industrial production of atorvastatin calcium, including its deuterated forms, involves high-yielding synthesis on a multi-kilogram scale. The process ensures product purities greater than 99.5% by implementing key improvements such as isolating the pure product of the ketal deprotection step and using ethyl acetate extraction .
Chemical Reactions Analysis
Types of Reactions
para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
para-Hydroxy Atorvastatin-d5 Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Studied for its effects on cholesterol metabolism and its role as an HMG-CoA reductase inhibitor.
Medicine: Investigated for its potential in treating hypercholesterolemia and certain dyslipidemias.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
ortho-Hydroxy Atorvastatin Calcium Salt: Another hydroxylated metabolite of atorvastatin.
Atorvastatin-d5 Calcium Salt: A deuterated form of atorvastatin used as an internal standard.
Uniqueness
para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications . Its ability to inhibit HMG-CoA reductase makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C66H68CaF2N4O12 |
---|---|
Molecular Weight |
1197.4 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D; |
InChI Key |
PYIWEMFVBXVPDU-UOXTVLSDSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Origin of Product |
United States |
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